4-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride
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Overview
Description
4-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is a chemical compound with the molecular formula C10H11Cl2N It is a derivative of cyclopropa[a]indene, characterized by the presence of a chlorine atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride typically involves the cyclopropanation of indene derivatives followed by chlorination and amination steps. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropa[a]indene oxides, while substitution reactions can produce various substituted cyclopropa[a]indene derivatives.
Scientific Research Applications
4-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride
- 3-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride
- ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate
Uniqueness
4-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine and amine functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN.ClH/c11-6-1-2-7-5(3-6)4-8-9(7)10(8)12;/h1-3,8-10H,4,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBVOBZZNJNVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)C3=C1C=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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